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Compound of Interest

Compound Name: Hexanediol

Cat. No.: B3050542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexane-
1,6-diol, a versatile diol used in various chemical syntheses. The information presented herein
is intended to support researchers, scientists, and professionals in the field of drug
development and materials science by providing key spectral data and the methodologies for

their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for hexane-1,6-diol, including
Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS).

Infrared (IR) Spectroscopy

*\Wavenumber

Functional Group Vibrational Mode Intensity
(cm=?) =
Stretching (Hydrogen-
O-H 3500-3200 Strong, Broad
bonded)
C-H Stretching (sp?) 2960-2850 Strong
C-O Stretching 1260-1050 Strong
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Table 1: Key IR absorption bands for hexane-1,6-diol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)

Chemical Shift (8,

Proton Assignment Multiplicity Integration
ppm)
HO-CH2-(CHz)4-CH2- _
~3.6 Triplet 4H
OH
HO-CH2-CH2-(CHz2)2- _
~1.5 Quintet 4H
CH2-CH2-OH
HO-(CH2)2-CH2-CH2- )
~1.4 Multiplet 4H
(CHz2)2-OH
HO-(CHz)e-OH Variable Singlet (broad) 2H

Table 2: *H NMR spectral data for hexane-1,6-diol. The chemical shift of the hydroxyl proton is
variable and depends on concentration and solvent.

13C NMR (Carbon-13 NMR)

Carbon Assignment Chemical Shift (8, ppm)
CH2-OH ~62
CH2-CH2-OH ~32
CH2-CH2-CHz2- ~25

Table 3: 13C NMR spectral data for hexane-1,6-diol. Due to the symmetry of the molecule, only
three distinct carbon signals are observed.[3][4]

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

118 Low [M]* (Molecular lon)
100 Moderate [M - H20]*

82 High [M - 2H20]*

70 High [CsH10]*

55 Very High [CaH7]*

42 Very High [CsHe]*

Table 4: Key mass spectral fragmentation data for hexane-1,6-diol under electron ionization

(EN).[5][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A Fourier Transform Infrared (FTIR) spectrometer is typically used for the analysis of hexane-
1,6-diol.

Sample Preparation:

e Neat (Liquid): As hexane-1,6-diol is a solid at room temperature (melting point ~42-45°C), it
can be gently heated to its molten state and a thin film prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.[7]

o KBr Pellet (Solid): A small amount of solid hexane-1,6-diol is ground with dry KBr powder.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is placed
directly onto the ATR crystal.[8]

Data Acquisition:
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e Abackground spectrum of the empty sample holder (or clean ATR crystal) is recorded.
e The prepared sample is placed in the instrument's sample compartment.
e The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.[2]

e The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of hexane-1,6-diol is dissolved in a deuterated solvent (e.g., CDClIs,
DMSO-ds, or D20) in a standard 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration (& = 0.00 ppm).

Data Acquisition (*H and 3C NMR):

e The NMR tube is placed in the spectrometer.

e The magnetic field is shimmed to achieve homogeneity.

e For H NMR, a single pulse experiment is typically performed to acquire the spectrum.

e For 3C NMR, a proton-decoupled pulse sequence is commonly used to obtain a spectrum
with singlet peaks for each unique carbon atom.

e The acquired data is Fourier transformed and phase corrected to obtain the final NMR
spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and
separated on a GC column before entering the mass spectrometer. Electron lonization (El) is
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a common ionization technique for GC-MS.[5]

o Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the
mass spectrometer. Electrospray lonization (ESI) is often used for direct infusion.[9]

Data Acquisition (using El):
e A small amount of the sample is introduced into the ion source.

e The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing
ionization and fragmentation.

e The resulting positively charged ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like hexane-1,6-diol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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